Carbonic anhydrase inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

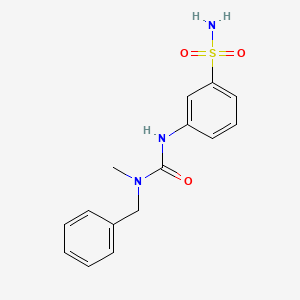

Molecular Formula |

C15H17N3O3S |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea |

InChI |

InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21) |

InChI Key |

HSRTVRBOFWARDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Carbonic Anhydrase III: A Core Regulator of Skeletal Muscle Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase III (CA3), a cytosolic metalloenzyme highly expressed in skeletal muscle, plays a multifaceted role extending beyond its canonical function of carbon dioxide hydration. This technical guide delves into the core functions of CA3 in skeletal muscle, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular signaling and experimental workflows. Primarily localized in type I slow-twitch muscle fibers, CA3 is implicated in pH regulation, fatigue resistance, and the mitigation of oxidative stress.[1][2] Its unique catalytic properties and non-catalytic scaffolding functions position it as a potential therapeutic target for neuromuscular disorders and conditions associated with muscle fatigue and damage. This document provides a comprehensive resource for professionals engaged in the study of muscle physiology and the development of novel therapeutic interventions.

Core Functions of Carbonic Anhydrase III in Skeletal Muscle

Carbonic Anhydrase III (CA3) is a distinct member of the α-carbonic anhydrase family, characterized by its high abundance in skeletal muscle and liver.[1] Unlike the highly active CAII isoform, CA3 exhibits significantly lower CO2 hydration activity, approximately 1% of that of CAII, suggesting alternative or additional physiological roles.[3]

Catalytic Function: pH Regulation and Bicarbonate Homeostasis

The primary catalytic function of CA3 is the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

While its catalytic turnover is slower than other isoforms, its high concentration in the sarcoplasm allows it to significantly contribute to intracellular pH regulation. This is particularly crucial during intense muscle contraction, where the production of metabolic acids, such as lactic acid, can lead to a drop in intracellular pH, impairing muscle function and contributing to fatigue. By facilitating the conversion of CO₂ to bicarbonate, CA3 helps to buffer the protons produced during metabolic acidosis.

Non-Catalytic Function: Antioxidant and Signaling Roles

Beyond its enzymatic activity, CA3 possesses important non-catalytic functions, primarily related to its antioxidant properties.[2] CA3 is rich in cysteine residues that are susceptible to reversible oxidation, allowing it to act as a scavenger of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This antioxidant capacity is crucial in skeletal muscle, a tissue with high metabolic activity and consequently high ROS production.

Furthermore, CA3 is implicated in cellular signaling pathways. Its S-glutathionylation, a post-translational modification, can modulate its activity and interactions with other proteins, suggesting a role as a redox-sensitive signaling molecule.

Quantitative Data on Carbonic Anhydrase III in Skeletal Muscle

The following tables summarize key quantitative data related to CA3 in skeletal muscle, providing a comparative overview for researchers.

Table 1: Concentration and Expression of CA3 in Skeletal Muscle

| Parameter | Value | Species | Muscle Fiber Type | Reference |

| Concentration | ~10% of soluble cytoplasmic protein | Rat | Slow-twitch (Type I) | [3] |

| Relative Content | Soleus (Type I) > Deep Vastus Lateralis (Type IIa) > Superficial Vastus Lateralis (Type IIb) | Rat | Mixed | [4] |

| Expression | High | Human, Mouse | Type I | [3][4] |

| Serum Concentration (Normal) | Variable, used as a marker for muscle damage | Human | - | [5] |

Table 2: Enzymatic Properties of Carbonic Anhydrase III

| Parameter | Value | Condition | Notes | Reference |

| kcat (CO₂ hydration) | ~1 x 10³ s⁻¹ | pH 7.5, 25°C | Significantly lower than CAII (~1 x 10⁶ s⁻¹) | [1] |

| Km (CO₂) | ~8 mM | pH 7.5, 25°C | Higher Km indicates lower affinity for CO₂ compared to CAII | [6] |

| Catalytic Efficiency (kcat/Km) | ~1.25 x 10⁵ M⁻¹s⁻¹ | pH 7.5, 25°C | Reflects the overall catalytic power of the enzyme | [7] |

| Phosphatase Activity | Present | - | A unique feature of CA3 among carbonic anhydrases | [3] |

Table 3: Effects of CA3 Knockout on Skeletal Muscle Function

| Parameter | Observation in CA3 Knockout Mice | Muscle Type | Implication | Reference |

| Fatigue Resistance | Faster force reduction at the beginning of fatigue test | Tibialis Anterior | Role in maintaining force output during fatigue | [8] |

| Post-fatigue Recovery | Slower recovery | Tibialis Anterior | Involvement in recovery processes after strenuous exercise | [8] |

| Bioenergetics (during intense stimulation) | Larger fall in PCr and pH; larger rise in ADP and Pi | Gastrocnemius | Impaired mitochondrial ATP synthesis and pH regulation | [9] |

| Resting Tension (under acidotic stress) | Less elevation | Soleus | Role in managing intracellular acidosis | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of CA3 in skeletal muscle.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

This protocol measures the CO₂ hydratase activity of CA3 by monitoring the rate of pH change.

Materials:

-

Tissue homogenate (e.g., from skeletal muscle)

-

Tris buffer (20 mM, pH 8.3)

-

CO₂-saturated water

-

pH meter with a fast-response electrode

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Prepare the tissue homogenate in a suitable lysis buffer and determine the protein concentration.

-

Pre-chill all reagents and the reaction vessel on ice.

-

In a chilled beaker, add 3.0 mL of the 20 mM Tris buffer.

-

Place the beaker on a stir plate within an ice bath and add a small stir bar.

-

Immerse the pH electrode into the buffer and allow the temperature and pH to stabilize.

-

Initiate the reaction by adding 2.0 mL of CO₂-saturated water to the buffer.

-

Simultaneously start a timer and record the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed rate (T₀).

-

Repeat the procedure, but after the addition of the Tris buffer, add a known amount of the tissue homogenate (e.g., 100 µg of total protein).

-

Add the CO₂-saturated water and record the time for the same pH drop. This is the catalyzed rate (T).

-

Calculate the Wilbur-Anderson units of activity using the formula: Units/mg protein = (T₀ - T) / T / mg of protein in the assay .

Western Blotting for CA3 Detection

This protocol describes the detection and quantification of CA3 protein in skeletal muscle lysates.

Materials:

-

Skeletal muscle tissue

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CA3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize the skeletal muscle tissue in ice-cold RIPA buffer.[10] Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Gel Electrophoresis: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.[11] Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against CA3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[10]

Immunohistochemistry for CA3 Localization

This protocol allows for the visualization of CA3 distribution within skeletal muscle tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen skeletal muscle tissue sections

-

Xylene and ethanol series (for paraffin sections)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against CA3

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.[3]

-

Blocking: Apply blocking solution to the sections for 1 hour to block non-specific binding sites.[3]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against CA3 overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Signal Amplification: Apply the streptavidin-HRP conjugate and incubate for 30 minutes.

-

Chromogenic Detection: Add the DAB substrate-chromogen solution and incubate until the desired brown color develops.

-

Counterstaining: Lightly counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CA3 and a typical experimental workflow for its study.

CA3 in Oxidative Stress Signaling

Caption: CA3's dual role in mitigating oxidative stress and maintaining pH homeostasis.

Experimental Workflow: Investigating CA3 in Muscle Fatigue

Caption: A typical workflow for studying the role of CA3 in skeletal muscle fatigue.

Conclusion

Carbonic Anhydrase III is a critical protein in skeletal muscle, contributing to both the maintenance of intracellular pH and the protection against oxidative stress. Its high concentration in slow-twitch muscle fibers underscores its importance in endurance and sustained muscle activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate functions of CA3. A deeper understanding of its catalytic and non-catalytic roles holds significant promise for the development of novel therapeutic strategies for a range of neuromuscular diseases and conditions characterized by muscle fatigue and wasting. The continued investigation into the signaling pathways modulated by CA3 will undoubtedly reveal new avenues for intervention in muscle physiology and pathology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Proteomic profiling of carbonic anhydrase CA3 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Immunohistochemical demonstration of carbonic anhydrase III and muscle-specific enolase in paraffin-embedded human skeletal muscle sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscle-specific carbonic anhydrase III is a more sensitive marker of muscle damage than creatine kinase in neuromuscular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chegg.com [chegg.com]

- 7. preprints.org [preprints.org]

- 8. Frontiers | Carbonic Anhydrase III Is Expressed in Mouse Skeletal Muscles Independent of Fiber Type-Specific Myofilament Protein Isoforms and Plays a Role in Fatigue Resistance [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. bio-rad.com [bio-rad.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

A Technical Deep Dive into the Structure and Active Site of Carbonic Anhydrase III

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrase III (CAIII), a member of the α-carbonic anhydrase family, stands out among its isoenzymes due to its distinct structural features, catalytic properties, and tissue distribution. Predominantly found in skeletal muscle and adipose tissue, CAIII exhibits significantly lower CO2 hydration activity compared to the highly efficient CAII. This, coupled with its notable resistance to classical sulfonamide inhibitors, makes it a subject of considerable interest in understanding its unique physiological roles and as a potential target for novel therapeutic agents. This technical guide provides an in-depth exploration of the structure and active site of human carbonic anhydrase III.

Overall Structure of Carbonic Anhydrase III

Human Carbonic Anhydrase III is a cytosolic, monomeric metalloenzyme with a molecular weight of approximately 30 kDa.[1] Structurally, it shares the conserved tertiary fold characteristic of the α-carbonic anhydrase family, which is dominated by a central, 10-stranded twisted β-sheet.[2][3] This core β-sheet is flanked by several α-helices and additional β-strands, creating a roughly spherical molecular architecture.[2] The amino acid sequence of human CAIII shows a 62% identity with that of CAII, indicating a close evolutionary relationship despite their functional differences.[1]

A key structural feature of all α-CAs, including CAIII, is a large, conical active site cavity, approximately 15 Å deep, that extends from the protein surface towards its center.[2][4] At the base of this cavity lies the catalytic zinc ion, essential for the enzyme's function.[3][4]

The Active Site: A Tale of Two Residues

The active site of carbonic anhydrase III, while sharing many similarities with other CAs, possesses unique characteristics that are central to its lower catalytic efficiency and distinct inhibitor-binding properties.

The Catalytic Zinc Ion

At the heart of the active site is a single zinc ion (Zn²⁺), which is tetrahedrally coordinated by the imidazole rings of three conserved histidine residues: His94, His96, and His119.[4] The fourth coordination site is occupied by a water molecule or a hydroxide ion, which acts as the nucleophile in the catalytic reaction.[3][5] This zinc-bound solvent molecule is a critical component of the catalytic machinery.

Key Residues and Their Influence on Catalysis

The primary reason for the significantly lower catalytic activity of CAIII compared to CAII lies in the substitution of two critical amino acid residues within the active site cavity:

-

Lysine 64 (Lys64): In the highly active CAII, the residue at position 64 is a histidine (His64), which functions as an efficient proton shuttle, transferring protons from the zinc-bound water molecule to the bulk solvent.[1][6] This proton transfer is the rate-limiting step in the catalytic cycle.[3] In CAIII, this histidine is replaced by a lysine.[1] Lysine is a much less effective proton shuttle than histidine, which is a major contributor to the reduced catalytic rate of CAIII.[1]

-

Phenylalanine 198 (Phe198): Another crucial substitution is at position 198, where CAIII has a phenylalanine, in contrast to the leucine found in CAII and other highly active isozymes.[6][7] The bulky phenyl side chain of Phe198 introduces a steric constriction in the active site, approximately 5 Å from the zinc ion.[6][8] This may alter the interaction with the zinc-bound solvent and hinder the optimal positioning of substrate and product molecules, thereby contributing to the lower catalytic activity.[2][6]

The Role of Cysteine Residues and Redox Sensitivity

Human CAIII is notable for the presence of reactive cysteine residues, particularly Cys183 and Cys188, located on the molecular surface.[2][4] These residues are susceptible to S-glutathionylation, a reversible post-translational modification, which can occur under conditions of oxidative stress.[2][4] This modification does not appear to affect the catalytic activity of CAIII, as the modified cysteines are distant from the active site.[2] It is hypothesized that the high concentration of CAIII in tissues like skeletal muscle may allow it to act as a scavenger of reactive oxygen species, with its surface cysteines serving as a buffer against oxidative damage.[2]

Catalytic Mechanism of Carbonic Anhydrase

The reversible hydration of carbon dioxide to bicarbonate and a proton catalyzed by carbonic anhydrases proceeds via a two-step mechanism:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Insights into the role of reactive sulfhydryl groups of Carbonic Anhydrase III and VII during oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Human carbonic anhydrase III: structural and kinetic study of catalysis and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

A Technical Guide to the Discovery of Selective Carbonic Anhydrase 3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Case for Selective CA III Inhibition

Carbonic anhydrases (CAs) are a ubiquitous superfamily of zinc-metalloenzymes that catalyze the fundamental and reversible hydration of carbon dioxide to bicarbonate and a proton[1][2][3]. In humans, 15 isoforms of the α-CA family have been identified, each with distinct cellular localization, catalytic activity, and tissue distribution[3].

Carbonic Anhydrase 3 (CA III) is a cytosolic isoform notable for its high concentration in skeletal muscle and comparatively low CO₂ hydratase activity[4]. Despite its modest catalytic rate, emerging evidence implicates CA III in a range of physio-pathological processes. These include cellular defense against oxidative stress, where it is thought to play an antioxidant role, and the progression of certain diseases like oral squamous cell carcinoma and experimental colitis[1][5][6][7]. Given its unique structural features and specialized roles, the development of potent and isoform-selective CA III inhibitors is a critical, yet largely unmet, therapeutic goal[1].

The Core Challenge: Overcoming the Phe198 "Gatekeeper"

The primary obstacle in developing selective CA III inhibitors lies in a unique feature of its active site. Unlike most other human CA isoforms that have a leucine residue at position 198, CA III possesses a much bulkier phenylalanine (Phe198)[1][8]. This substitution effectively narrows the active site cavity, sterically hindering the binding of conventional aromatic and heterocyclic sulfonamides, which are potent inhibitors of other isoforms like CA I and CA II[1][8]. Consequently, a structure-based approach is essential to design molecules that can productively interact with the CA III active site while circumventing this bulky "gatekeeper" residue.

A Structure-Based Strategy for Selective CA III Inhibitors

Recent breakthroughs in CA III inhibitor design have employed a rational, structure-based approach to bypass the Phe198 residue[1][8]. The strategy focuses on creating aliphatic primary sulfonamides with specific characteristics:

-

Zinc-Binding Group (ZBG): A primary sulfonamide moiety (SO₂NH₂) is maintained as the ZBG to coordinate the catalytic zinc(II) ion, a hallmark of most CA inhibitors[1][3].

-

Flexible Aliphatic Tail: Instead of a rigid aromatic ring, these inhibitors feature a long, flexible aliphatic chain. This chain is designed to extend away from the zinc ion and bypass the bulky Phe198, avoiding a steric clash[1].

-

Linker Chemistry: A 1,2,3-triazole linker, often generated via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), is used to connect the sulfonamide head to the flexible tail. This enhances contacts with residues at the entrance of the active site, improving binding affinity[1].

This design paradigm has successfully led to the first class of potent and selective nanomolar inhibitors of CA III[1].

Quantitative Inhibition Data

The structure-based design approach has yielded several aliphatic sulfonamides with nanomolar potency and significant selectivity for CA III over other prevalent isoforms. The table below summarizes the inhibition constants (Kᵢ) for key compounds from this class.

| Compound ID | Chemical Class | hCA III Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | Selectivity (CA II / CA III) |

| 39 | Aliphatic Sulfonamide | 162.6[1][8] | >10000 | 3307.6 | >10000 | ~20.3 |

| 52 | Aliphatic Sulfonamide | 310.4[1][8] | >10000 | 8442.7 | >10000 | ~27.2 |

| 38 | Halogenated Analog | 502.3[1][8] | >10000 | 1000.0 | 811.8 | ~2.0 |

| 47 | Bulky Substituent | 990.3[1] | >10000 | 566.0 | 2541.2 | ~0.6 |

Data sourced from Di Lorenzo et al., 2023.[1][8] Selectivity is calculated as the ratio of Kᵢ(hCA II) / Kᵢ(hCA III).

The data highlights that compounds with less bulky terminal groups (39 , 52 ) exhibit the highest potency and selectivity for CA III[1][8]. The presence of bulky substituents (as in compound 47 ) can improve potency against hCA II, thereby reducing selectivity[1].

Key Experimental Protocols

The discovery and characterization of CA III inhibitors rely on robust and reproducible experimental assays.

Primary Assay: Stopped-Flow CO₂ Hydrase Inhibition Assay

This is the gold-standard method for determining the inhibition constants (Kᵢ) of CA inhibitors against purified enzymes[1][8].

-

Principle: This kinetic assay directly measures the catalytic activity of CA in hydrating CO₂. The reaction produces H⁺ ions, causing a drop in pH. The rate of this pH change is monitored using a pH indicator dye. An inhibitor reduces the rate of the enzyme-catalyzed reaction.

-

General Methodology:

-

Reagents & Buffers:

-

Purified recombinant human CA isoforms (e.g., hCA I, II, III, IV).

-

Buffer solution (e.g., Tris buffer, pH adjusted).

-

pH indicator solution (e.g., phenol red).

-

CO₂-saturated water (substrate).

-

Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).

-

-

Instrumentation: A stopped-flow spectrophotometer is required. This instrument rapidly mixes two solutions (enzyme/inhibitor solution and CO₂ substrate solution) and monitors the change in absorbance of the pH indicator over milliseconds.

-

Procedure:

-

The enzyme and inhibitor are pre-incubated for a set time to allow for binding equilibrium.

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

-

The initial rate of the reaction is measured by monitoring the change in absorbance at the indicator's λ_max.

-

Measurements are repeated across a range of inhibitor concentrations.

-

-

Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates versus inhibitor concentration to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

-

Screening Assay: Colorimetric Esterase Activity Assay

For initial high-throughput screening (HTS) of compound libraries, a simpler colorimetric assay based on the enzyme's esterase activity is often used[9][10][11].

-

Principle: This method leverages the promiscuous esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) to release a chromogenic product (p-nitrophenol), which can be quantified by measuring its absorbance, typically at 405 nm[9]. The presence of an inhibitor reduces the rate of color development[9][11].

-

Detailed Protocol Outline:

-

Reagents & Materials:

-

96-well clear, flat-bottom microplates.

-

Multi-well absorbance microplate reader.

-

CA Assay Buffer.

-

CA Dilution Buffer.

-

Active CA Enzyme stock.

-

CA Esterase Substrate.

-

Test compounds and controls (e.g., Acetazolamide).

-

-

Preparation:

-

Prepare a working solution of the CA enzyme by diluting the stock with Dilution Buffer.

-

Dissolve candidate inhibitors in a suitable solvent (e.g., DMSO) to create a 10X stock of the highest desired final concentration.

-

-

Assay Procedure (per well):

-

Enzyme Control (EC): Add 80 µL Assay Buffer, 10 µL of inhibitor solvent (e.g., DMSO), and 5 µL of the CA Enzyme working solution.

-

Test Inhibitor (S): Add 80 µL Assay Buffer, 10 µL of the 10X test inhibitor solution, and 5 µL of the CA Enzyme working solution.

-

Background Control (BC): Add 90 µL Assay Buffer and 10 µL of the 10X test inhibitor solution (no enzyme).

-

-

Pre-incubation: Mix the contents of the wells and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of CA Substrate to each well and mix thoroughly.

-

Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode at room temperature, taking readings every 1-2 minutes for up to 60 minutes[9].

-

Calculation:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each well.

-

Subtract the rate of the Background Control from the Test Inhibitor rate.

-

Calculate the percent inhibition: % Inhibition = (1 - (Rate_S / Rate_EC)) * 100.

-

-

CA III Signaling and Functional Role

Beyond simple CO₂ hydration, CA III is implicated in cellular defense mechanisms, particularly against oxidative stress. This provides a functional context for the utility of selective inhibitors in research.

References

- 1. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase III, muscle specific - Wikipedia [en.wikipedia.org]

- 5. Carbonic Anhydrase III Has Potential as a Biomarker for Experimental Colitis and Functions as an Immune Regulator by Inhibiting Inflammatory Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase III Promotes Cell Migration and Epithelial–Mesenchymal Transition in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 11. mybiosource.com [mybiosource.com]

The Physiological Role of Carbonic Anhydrase Isozyme III: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase isozyme III (CAIII), a member of the α-carbonic anhydrase family, stands apart from its counterparts due to its distinct catalytic properties and tissue-specific expression. While possessing a significantly lower CO2 hydration activity, CAIII is abundantly present in skeletal muscle, liver, and adipose tissue. Emerging evidence points towards a multifaceted physiological role for CAIII, extending beyond simple pH regulation to encompass critical functions in cellular defense against oxidative stress and in modulating muscle contractility and fatigue resistance. This technical guide provides a comprehensive overview of the current understanding of CAIII's physiological significance, with a focus on its catalytic activity, tissue distribution, involvement in signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting CAIII.

Introduction to Carbonic Anhydrase III

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ↔ HCO3- + H+).[1] Among the various isoforms, carbonic anhydrase III (CAIII) is a cytosolic enzyme encoded by the CA3 gene.[2] It is distinguished by its relatively low catalytic efficiency for CO2 hydration and its resistance to classical sulfonamide inhibitors that potently inhibit other CA isozymes like CAII.[3] Despite its modest catalytic activity, its high concentration in specific tissues suggests specialized physiological functions.

Tissue Distribution and Expression

CAIII expression is highly tissue-specific, with the highest concentrations found in slow-twitch (type I) skeletal muscle fibers, liver, and adipose tissue.[4][5] Lower levels are also detectable in cardiac and smooth muscle.[2] This specific expression pattern hints at its involvement in metabolic processes characteristic of these tissues.

Table 1: Concentration of Carbonic Anhydrase III in Human Tissues

| Tissue | Concentration (µg/mg of soluble protein) | Reference |

| Skeletal Muscle (striated) | > 10 | [6][7] |

| Heart Muscle | < 0.5 | [6][7] |

| Psoas Muscle (Type I fibers) | High (not quantified in µg/mg) | [2] |

| Psoas Muscle (Type IIA fibers) | 24% of Type I fibers | [2] |

| Psoas Muscle (Type IIB fibers) | 10% of Type I fibers | [2] |

Catalytic Properties of Carbonic Anhydrase III

The catalytic activity of CAIII for the hydration of CO2 is considerably lower than that of other CA isozymes, such as CAII.[3] This is attributed to key amino acid substitutions in its active site that result in steric hindrance and less efficient proton transfer.[3]

Table 2: Kinetic Parameters for the Hydration of CO2 by Human Carbonic Anhydrases

| Enzyme | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Reference |

| Carbonic Anhydrase II | 1.0 x 10^6 | 12 | 8.3 x 10^7 | [8] |

| Carbonic Anhydrase III | 4.0 x 10^5 | 26 | 1.5 x 10^7 | [8] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer).

Physiological Roles of Carbonic Anhydrase III

Protection Against Oxidative Stress

A primary and increasingly recognized role of CAIII is its function as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[5] This antioxidant capacity is not dependent on its CO2 hydration activity but is attributed to its two reactive sulfhydryl groups on cysteine residues, which can be reversibly S-glutathionylated under conditions of oxidative stress.[5] Studies using CAIII knockout mice and cell lines overexpressing CAIII have demonstrated its protective effects against apoptosis induced by oxidative stressors like hydrogen peroxide.[9]

Muscle Physiology and Fatigue Resistance

The high abundance of CAIII in slow-twitch skeletal muscle fibers suggests a role in muscle function. CAIII is thought to contribute to fatigue resistance by facilitating the transport of CO2 and maintaining intracellular pH homeostasis during intense muscle activity.[10] Transgenic expression of CAIII in cardiac muscle, which normally lacks this isozyme, has been shown to confer tolerance to acidosis.[11]

Involvement in Signaling Pathways

CAIII has been implicated in specific signaling pathways that regulate cellular processes such as cell migration and gene expression.

FAK Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), CAIII has been shown to promote cell invasion and transformation through the focal adhesion kinase (FAK) signaling pathway.[12] Overexpression of CAIII in HCC cells leads to increased FAK and Src activity, which are key regulators of cell adhesion, migration, and proliferation.[12] The proposed mechanism involves intracellular and/or extracellular acidification mediated by CAIII, which in turn activates FAK signaling.[12]

Ca2+-CaMKII-MEF2C Signaling Pathway in Skeletal Muscle

The expression of CAIII in skeletal muscle is regulated by the Ca2+-Calmodulin-dependent protein kinase II (CaMKII)-Myocyte enhancer factor 2C (MEF2C) signaling pathway.[13][14] Nerve impulses lead to changes in intracellular Ca2+ concentrations, which activate CaMKII.[13] Activated CaMKII, in turn, promotes the transcriptional activity of MEF2C, a key transcription factor that directly binds to the CA3 gene promoter to drive its expression in slow-twitch myofibers.[13]

Key Experimental Protocols

Measurement of Carbonic Anhydrase Activity

This classical assay measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.[12][15]

Protocol Outline:

-

Reagent Preparation:

-

0.02 M Tris-HCl buffer, pH 8.3.

-

CO2-saturated deionized water (prepared by bubbling CO2 gas through ice-cold water).

-

-

Blank Measurement (T0):

-

Combine a defined volume of the Tris-HCl buffer with the CO2-saturated water in a beaker maintained at 0-4°C.

-

Measure the time taken for the pH to drop from 8.3 to 6.3.

-

-

Enzyme-catalyzed Reaction (T):

-

Repeat the above step with the addition of a known amount of CAIII to the buffer before adding the CO2-saturated water.

-

-

Calculation of Activity:

-

Wilbur-Anderson Units/mg = (T0 - T) / T × (mg of enzyme/mL of reaction mixture).

-

This method allows for the determination of initial rates of CO2 hydration by rapidly mixing the enzyme and substrate and monitoring the resulting pH change using a pH indicator.[16][17]

Protocol Outline:

-

Reagent Preparation:

-

Buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red).

-

CO2-saturated water.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer equipped with a rapid mixing device and a photodetector.

-

-

Measurement:

-

The enzyme solution in the buffer is rapidly mixed with the CO2-saturated water.

-

The change in absorbance of the pH indicator is monitored over a short time course (milliseconds).

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the initial slope of the absorbance change.

-

Kinetic parameters (kcat and Km) can be determined by measuring the initial rates at varying CO2 concentrations.

-

This is a highly sensitive method that measures the exchange of 18O between CO2 and water, catalyzed by carbonic anhydrase.[1][18]

Protocol Outline:

-

Sample Preparation:

-

A reaction chamber containing a small volume of a solution (e.g., NaHCO3) with the enzyme is prepared.

-

The gas phase of the chamber is filled with 18O-labeled CO2.

-

-

Measurement:

-

At timed intervals, small samples of the gas phase are withdrawn and analyzed by a mass spectrometer.

-

The rate of disappearance of the 18O from CO2 is measured.

-

-

Data Analysis:

-

The rate of 18O exchange is proportional to the carbonic anhydrase activity.

-

Detection of Protein S-Glutathionylation

This protocol allows for the in situ detection of S-glutathionylated proteins, a key post-translational modification of CAIII in response to oxidative stress.[3][19][20]

Protocol Outline:

-

Tissue/Cell Preparation:

-

Fix and embed the tissue or cells in paraffin.

-

Dewax and rehydrate the sections.

-

-

Blocking of Free Thiols:

-

Block free thiol groups with N-ethylmaleimide (NEM).

-

-

Reduction of S-Glutathionylated Proteins:

-

Specifically reduce the S-glutathionylated cysteines using glutaredoxin-1 (Grx1).

-

-

Labeling of Newly Exposed Thiols:

-

Label the newly formed free thiols with a biotinylated maleimide derivative.

-

-

Visualization:

-

Detect the biotinylated proteins using streptavidin conjugated to a fluorescent probe or an enzyme for colorimetric detection.

-

Generation of CAIII Knockout Mice

The generation of CAIII knockout mice has been instrumental in understanding its in vivo functions.[21][22][23]

Protocol Outline:

-

Targeting Vector Construction:

-

A targeting vector is designed to disrupt the Ca3 gene via homologous recombination. This typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin resistance).

-

-

ES Cell Transfection and Selection:

-

The targeting vector is introduced into embryonic stem (ES) cells.

-

ES cells that have undergone successful homologous recombination are selected for using the selectable marker.

-

-

Blastocyst Injection and Generation of Chimeric Mice:

-

The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

The resulting chimeric offspring will have tissues derived from both the host blastocyst and the targeted ES cells.

-

-

Breeding and Genotyping:

-

Chimeric mice are bred to establish germline transmission of the targeted allele.

-

Offspring are genotyped to identify heterozygous and homozygous knockout mice.

-

Conclusion and Future Directions

Carbonic anhydrase III is a unique isozyme with physiological roles that are becoming increasingly appreciated. Its high expression in metabolically active tissues, coupled with its protective function against oxidative stress and its involvement in muscle physiology, makes it an intriguing target for further research and potential therapeutic intervention. Future studies should focus on further elucidating the precise molecular mechanisms by which CAIII exerts its protective effects and its role in various disease states. The development of specific modulators of CAIII activity, distinct from the broad-spectrum carbonic anhydrase inhibitors, could open new avenues for the treatment of conditions associated with oxidative stress and muscle dysfunction.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Quantification of carbonic anhydrase III and myoglobin in different fiber types of human psoas muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In situ detection of S-glutathionylated proteins following glutaredoxin-1 catalyzed cysteine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional in situ Assessment of Muscle Contraction in Wild Type and mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Distribution of immunoreactive carbonic anhydrase III in various human tissues determined by a sensitive enzyme immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. echemi.com [echemi.com]

- 10. An Evolving Understanding of the S-Glutathionylation Cycle in Pathways of Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. researchgate.net [researchgate.net]

- 14. CAIII expression in skeletal muscle is regulated by Ca2+-CaMKII-MEF2C signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2022.igem.wiki [2022.igem.wiki]

- 16. Stopped-flow measurement of CO2 hydration activity by catalytic amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A micromethod for measuring carbonic anhydrase activity using 18O exchange between CO2 and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols-for-the-detection-of-s-glutathionylated-and-s-nitrosylated-proteins-in-situ - Ask this paper | Bohrium [bohrium.com]

- 20. Protocols for the detection of s-glutathionylated and s-nitrosylated proteins in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Knockout mouse models as a resource for the study of rare diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]

The Role of Carbonic Anhydrase 3 in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase 3 (CA3) is a unique, cytosolic isoenzyme of the α-carbonic anhydrase family, highly expressed in tissues with significant metabolic activity, such as skeletal muscle, liver, and adipose tissue.[1] Unlike its highly active counterparts, CA3 exhibits very low CO₂ hydratase activity, suggesting alternative physiological roles.[1] A growing body of evidence has firmly established one such critical function: the protection of cells against oxidative stress. This technical guide provides an in-depth examination of the mechanisms by which CA3 confers this protection, summarizes key quantitative data, details relevant experimental protocols, and explores the implications for therapeutic development.

Core Mechanism: S-Glutathionylation as an Antioxidant Switch

The primary antioxidant function of CA3 is not enzymatic in the classical sense but is mediated by its unique structural features, specifically two highly reactive, surface-exposed cysteine residues (Cys181 and Cys186 in rodents, Cys183 and Cys188 in humans).[2][3] Under conditions of oxidative stress, where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) accumulate, these cysteine thiols undergo a reversible post-translational modification known as S-glutathionylation.[1]

S-glutathionylation is the formation of a mixed disulfide bond between the cysteine thiol and a molecule of glutathione (GSH).[4] This process serves two protective purposes:

-

Direct Scavenging: The reaction consumes oxidants, thereby directly neutralizing their damaging potential.

-

Thiol Protection: It shields the cysteine residues from irreversible oxidation to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids, which would result in a permanent loss of function.[1][3]

This reversible modification allows CA3 to act as a recyclable "redox buffer" or "oxyradical scavenger."[1][5][6] When the cellular redox balance is restored, the S-glutathionyl adduct can be reduced, regenerating the free thiol and making CA3 available to counter subsequent oxidative insults. The high abundance of CA3 in certain tissues suggests it may function as a significant reservoir of these protective sulfhydryl groups.[6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Carbonic Anhydrase III Attenuates Hypoxia-Induced Apoptosis and Activates PI3K/Akt/mTOR Pathway in H9c2 Cardiomyocyte Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase III protects cells from hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the role of reactive sulfhydryl groups of Carbonic Anhydrase III and VII during oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Carbonic Anhydrase III's Low CO2 Hydratase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase III (CAIII), a member of the α-carbonic anhydrase family, stands out for its remarkably low catalytic efficiency in CO2 hydration compared to its highly active counterparts like CAII. This in-depth technical guide delves into the structural and mechanistic underpinnings of CAIII's attenuated activity. By examining its unique active site architecture, the absence of a key proton shuttle residue, and the influence of specific amino acid substitutions, we provide a comprehensive overview for researchers seeking to understand the nuanced differences within this enzyme family. This guide further presents detailed experimental protocols for assessing carbonic anhydrase activity and summarizes key kinetic and inhibition data to facilitate comparative analysis and inform future drug development strategies targeting specific CA isoforms.

Introduction

The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and ion transport. Among the human α-CA isoforms, Carbonic Anhydrase II (CAII) is one of the most efficient enzymes known, with a catalytic rate approaching the diffusion limit. In stark contrast, Carbonic Anhydrase III (CAIII), highly expressed in skeletal muscle and adipose tissue, exhibits a CO2 hydratase activity that is approximately 100 to 1000-fold lower than that of CAII.[1] This significant discrepancy in catalytic prowess, despite a conserved overall fold, presents a fascinating case study in enzyme evolution and function. Understanding the factors that contribute to CAIII's low activity is not only of fundamental biochemical interest but also holds implications for the design of isoform-specific inhibitors and activators for therapeutic applications.

The Structural Basis for Low Catalytic Activity

The catalytic cycle of α-CAs involves two main steps: the nucleophilic attack of a zinc-bound hydroxide ion on a CO2 molecule and the subsequent regeneration of the hydroxide ion by the removal of a proton from a zinc-bound water molecule. The efficiency of this second step, the proton transfer, is a major determinant of the overall catalytic rate.

The Absence of an Efficient Proton Shuttle

The primary reason for CAIII's low CO2 hydratase activity is the lack of an efficient intramolecular proton shuttle. In the highly active CAII, Histidine 64 (His64) acts as a proton shuttle, rapidly transferring protons between the zinc-bound water molecule and the bulk solvent.[1][2] This residue is strategically positioned at the entrance of the active site cavity and can exist in "inward" and "outward" conformations to facilitate this transfer. CAIII possesses a Lysine at the equivalent position (Lys64), which is incapable of functioning as an effective proton shuttle due to its higher pKa and more rigid side chain. This absence of a dedicated proton shuttle in CAIII makes the rate-limiting step of proton transfer significantly slower.

The Role of Other Active Site Residues

Besides the critical difference at position 64, other residues within the active site of CAIII contribute to its lower catalytic efficiency. Arginine 67 (Arg67) in CAIII, a residue that is a Histidine in CAII, also influences the electrostatic environment of the active site. Site-directed mutagenesis studies have shown that replacing Lys64 and Arg67 in CAIII with the corresponding residues from CAII (His and His, respectively) can significantly increase its catalytic activity.

Quantitative Comparison of Catalytic Activity

The disparity in catalytic efficiency between CAIII and other CA isoforms is starkly evident in their kinetic parameters. The following tables summarize key quantitative data for CO2 hydration activity and inhibition by a common sulfonamide inhibitor.

Table 1: Kinetic Parameters for CO2 Hydration by Human Carbonic Anhydrase Isoforms

| Isoform | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| hCA I | 2 x 10⁵ | 4 | 5 x 10⁷ |

| hCA II | 1 x 10⁶ | 12 | 1.5 x 10⁸ |

| hCA III | 3.5 x 10³ | 14 | 2.5 x 10⁵ |

| hCA IV | 1 x 10⁶ | 5.8 | 1.7 x 10⁸ |

Data compiled from various sources. Values are approximate and can vary based on experimental conditions.

Table 2: Inhibition Constants (Ki) for Acetazolamide

| Isoform | Ki (nM) |

| hCA I | 250 |

| hCA II | 12 |

| hCA III | 30,000 |

| hCA IV | 45 |

Data compiled from various sources.

Experimental Protocols

Accurate determination of carbonic anhydrase activity is crucial for comparative studies and for evaluating the effects of inhibitors or activators. The two most common methods for measuring CO2 hydratase activity are stopped-flow spectrophotometry and 18O exchange mass spectrometry.

Stopped-Flow Spectrophotometry for CO2 Hydration Activity

This method measures the initial rate of pH change resulting from the proton production during CO2 hydration.

Principle: The hydration of CO2 produces a proton, leading to a decrease in pH. By using a pH indicator dye, the change in absorbance over a short period can be monitored using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase

-

CO2-saturated water (substrate)

-

Buffer solution (e.g., 20 mM HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Syringes for the stopped-flow instrument

Protocol:

-

Prepare a stock solution of the purified carbonic anhydrase of known concentration in the desired buffer.

-

Prepare a stock solution of the pH indicator in the same buffer.

-

Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.

-

Equilibrate the enzyme solution, buffer with indicator, and CO2-saturated water to the desired reaction temperature (e.g., 25°C).

-

Load one syringe of the stopped-flow instrument with the enzyme solution mixed with the pH indicator in buffer.

-

Load the second syringe with the CO2-saturated water.

-

Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and the change in absorbance at the λmax of the pH indicator is recorded over a short time course (milliseconds to seconds).

-

The initial rate of the reaction is determined from the linear portion of the absorbance change versus time plot.

-

The uncatalyzed rate is measured by mixing the CO2-saturated water with the buffer and indicator in the absence of the enzyme.

-

The enzyme-catalyzed rate is calculated by subtracting the uncatalyzed rate from the observed rate.

-

Kinetic parameters (kcat and KM) can be determined by measuring the initial rates at varying CO2 concentrations.

18O Exchange Mass Spectrometry

This method directly measures the enzyme-catalyzed exchange of oxygen isotopes between CO2 and water.

Principle: The hydration of CO2 and the dehydration of bicarbonate are reversible reactions. In the presence of carbonic anhydrase, the exchange of ¹⁸O from labeled water to the CO2 pool is accelerated. The rate of this exchange can be monitored by measuring the change in the isotopic composition of CO2 over time using a mass spectrometer.

Materials:

-

Mass spectrometer capable of analyzing CO2 isotopes

-

Reaction vessel with a port for gas sampling

-

Purified carbonic anhydrase

-

¹⁸O-labeled water

-

CO2 gas

-

Buffer solution

Protocol:

-

Prepare a reaction mixture containing the buffer, ¹⁸O-labeled water, and the purified carbonic anhydrase in the reaction vessel.

-

Introduce a known amount of CO2 gas into the headspace of the reaction vessel.

-

At timed intervals, withdraw small aliquots of the gas phase from the reaction vessel using a gas-tight syringe.

-

Inject the gas samples into the mass spectrometer to determine the relative abundance of the different isotopic species of CO2 (e.g., C¹⁶O¹⁶O, C¹⁶O¹⁸O).

-

The rate of ¹⁸O enrichment in the CO2 pool is used to calculate the enzyme activity.

-

The uncatalyzed rate of exchange is measured in a parallel experiment without the enzyme.

-

The enzyme-catalyzed rate is determined by subtracting the uncatalyzed rate.

Visualizing the Mechanistic Differences

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic differences between CAII and CAIII.

References

The Pivotal Role of Phenylalanine-198 in the Active Site of Carbonic Anhydrase III: A Technical Guide

For Immediate Release

Gainesville, FL – Researchers and drug development professionals now have access to an in-depth technical guide exploring the unique structural and functional significance of the Phenylalanine-198 (Phe198) residue in the active site of Carbonic Anhydrase III (CAIII). This comprehensive document provides a detailed analysis of how this single amino acid residue profoundly influences the enzyme's catalytic activity and inhibitor sensitivity, offering critical insights for the rational design of novel therapeutics targeting this ubiquitous enzyme.

Carbonic Anhydrase III, a cytosolic enzyme predominantly found in skeletal muscle and adipose tissue, has long been an enigma due to its significantly lower CO2 hydration activity compared to other CA isoforms. This whitepaper consolidates key research findings, demonstrating that the Phe198 residue is a primary determinant of this attenuated catalytic efficiency.

Unraveling the Impact of Phe198 on Catalysis and Inhibition

The strategic location of Phe198 within the hydrophobic portion of the active site cavity places its bulky phenyl ring in close proximity to the catalytic zinc-bound water molecule. This steric hindrance is a major factor contributing to the low CO2 hydration activity of CAIII. Furthermore, this unique structural feature is responsible for the enzyme's weak binding of conventional sulfonamide inhibitors like acetazolamide.

Site-directed mutagenesis studies, replacing Phe198 with various other amino acids, have unequivocally confirmed its inhibitory role. Substitution with smaller or differently charged residues has been shown to dramatically enhance the catalytic turnover of CAIII, in some cases by over 100-fold.

Quantitative Analysis of Phe198 Mutants

The following table summarizes the kinetic parameters for the hydration of CO2 catalyzed by wild-type human CAIII and a series of mutants at position 198. The data clearly illustrates the significant increase in catalytic efficiency (kcat/Km) upon replacement of Phe198.

| CAIII Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in kcat/Km | pKa of Zinc-Bound Water |

| Wild-Type | 3.5 x 10³ | 9.1 | 3.8 x 10⁵ | 1 | ~5.0 |

| F198A | 1.2 x 10⁵ | 11.8 | 1.0 x 10⁷ | 26 | 6.8 |

| F198N | 1.1 x 10⁵ | 12.0 | 9.2 x 10⁶ | 24 | 7.2 |

| F198D | 1.4 x 10⁶ | 26.0 | 5.4 x 10⁷ | 142 | 9.2 |

| F198H | 2.1 x 10⁵ | 15.0 | 1.4 x 10⁷ | 37 | 7.3 |

| F198L | 8.8 x 10⁴ | 10.0 | 8.8 x 10⁶ | 23 | 6.4 |

| F198Y | 1.9 x 10⁴ | 10.0 | 1.9 x 10⁶ | 5 | 6.1 |

| F198V | 7.0 x 10⁴ | 11.0 | 6.4 x 10⁶ | 17 | 6.6 |

Note: Kinetic parameters were determined at 25°C.

Experimental Protocols for Investigating Phe198 Function

This guide provides detailed methodologies for the key experiments utilized in the characterization of the Phe198 residue and its mutants. These protocols are intended to serve as a practical resource for researchers seeking to replicate or extend these seminal studies.

Site-Directed Mutagenesis of CAIII

This protocol outlines the generation of CAIII mutants with specific amino acid substitutions at the Phe198 position using a polymerase chain reaction (PCR)-based method.

-

Template: A plasmid vector containing the full-length cDNA for human Carbonic Anhydrase III.

-

Primers: Custom-synthesized oligonucleotide primers containing the desired mutation at the codon corresponding to Phe198. The primers should be designed to be complementary to the opposite strands of the plasmid and have a melting temperature (Tm) of ≥78°C.

-

PCR Reaction:

-

Combine the template DNA, forward and reverse mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., PfuUltra) in a suitable reaction buffer.

-

Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells for propagation.

-

Verification: The desired mutation is confirmed by DNA sequencing of the purified plasmid DNA from selected colonies.

Stopped-Flow Spectrophotometry for CO2 Hydration Assay

This method is employed to measure the rapid kinetics of CO2 hydration catalyzed by CAIII and its mutants.

-

Principle: The hydration of CO2 produces protons, leading to a decrease in pH. The rate of this pH change is monitored using a pH indicator dye with a spectrophotometer.

-

Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing of two solutions and monitoring the subsequent absorbance change over a millisecond timescale.

-

Reagents:

-

Buffer Solution: A non-inhibitory buffer with a pKa close to the desired experimental pH (e.g., TAPS, HEPES).

-

pH Indicator: A suitable pH indicator dye (e.g., p-nitrophenol, phenol red) at a concentration that provides a measurable absorbance change.

-

Enzyme Solution: Purified wild-type or mutant CAIII diluted in the buffer solution.

-

Substrate Solution: CO2-saturated water, prepared by bubbling with CO2 gas.

-

-

Procedure:

-

One syringe of the stopped-flow apparatus is loaded with the enzyme and indicator solution in buffer.

-

The second syringe is loaded with the CO2-saturated water.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at its wavelength of maximum absorbance change.

-

The initial rate of the reaction is determined from the slope of the absorbance change versus time.

-

Kinetic parameters (kcat and Km) are determined by measuring the initial rates at varying CO2 concentrations and fitting the data to the Michaelis-Menten equation.

-

¹⁸O Exchange Measured by Mass Spectrometry

This technique provides a sensitive measure of the interconversion between CO2 and bicarbonate, catalyzed by CAIII.

-

Principle: The enzyme catalyzes the exchange of ¹⁸O atoms from bicarbonate to CO2. The rate of depletion of ¹⁸O from the CO2 pool is measured by mass spectrometry and is proportional to the enzyme activity.

-

Instrumentation: A mass spectrometer capable of resolving different isotopic species of CO2 (e.g., C¹⁶O¹⁶O, C¹⁶O¹⁸O, C¹⁸O¹⁸O).

-

Reagents:

-

¹⁸O-enriched water (H₂¹⁸O)

-

Bicarbonate solution: Prepared with H₂¹⁸O.

-

Enzyme solution: Purified wild-type or mutant CAIII.

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to the ¹⁸O-enriched bicarbonate solution.

-

The headspace gas is periodically sampled and injected into the mass spectrometer.

-

The abundance of the different isotopic species of CO2 is measured over time.

-

The rate of ¹⁸O depletion from the CO2 is calculated, and from this, the enzyme-catalyzed rate of CO2 and bicarbonate interconversion is determined.

-

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of experiments and the key relationships discussed in this guide.

Caption: Experimental workflow for the characterization of CAIII Phe198 mutants.

Methodological & Application

Application Notes and Protocols: Carbonic Anhydrase III Inhibitor Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrase III (CA III), a member of the zinc-containing metalloenzyme family, is predominantly expressed in skeletal muscle, liver, and adipose tissue.[1][2] Unlike other isoforms, CA III exhibits low CO2 hydratase activity and notable resistance to classical sulfonamide inhibitors.[3] Its physiological roles are linked to pH regulation, protection against oxidative stress, and participation in lipogenesis, making it a compelling target for therapeutic intervention in metabolic diseases and conditions associated with oxidative damage.[4][5][6]

The development of selective CA III inhibitors requires robust and reliable screening assays. These application notes provide detailed protocols for two primary methods for screening and characterizing inhibitors of human CA III (hCA III): a colorimetric esterase-based assay suitable for high-throughput screening (HTS) and a stopped-flow CO2 hydration assay for detailed kinetic analysis.

Core Principles of CA III Activity Assays

The screening of CA III inhibitors relies on measuring the enzyme's catalytic activity. While its physiological role is the reversible hydration of CO2, CA enzymes can also catalyze the hydrolysis of esters.

-

Esterase Activity: This activity is commonly measured using a chromogenic substrate like 4-nitrophenyl acetate (4-NPA). The enzymatic hydrolysis of 4-NPA releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[7][8][9] This method is simple, cost-effective, and highly adaptable for HTS in a microplate format.[8][10]

-

CO2 Hydration Activity: This is the enzyme's natural physiological reaction (CO2 + H2O ⇌ HCO3- + H+).[7] The rate of this reaction can be monitored by the associated pH change in the reaction buffer.[11][12] The stopped-flow spectrophotometry method is the gold standard for these measurements, allowing for the determination of steady-state kinetic parameters such as kcat and KM by rapidly mixing reactants and monitoring the initial rate of reaction via a pH indicator dye.[7][13][14]

Experimental Protocols

Protocol 1: Colorimetric Esterase Assay for High-Throughput Screening

This protocol details a method to screen for CA III inhibitors by measuring the inhibition of 4-nitrophenyl acetate (4-NPA) hydrolysis.

A. Materials and Reagents

-

Recombinant human Carbonic Anhydrase III (hCA III)

-

4-Nitrophenyl acetate (4-NPA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Test compounds and a known CA III inhibitor (e.g., Acetazolamide, for comparison)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of kinetic measurements at 405 nm

B. Experimental Workflow Diagram

C. Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare 4-NPA stock solution (e.g., 30 mM) in acetonitrile.

-

Prepare hCA III working solution in Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear rate of hydrolysis.

-

Prepare serial dilutions of test compounds in DMSO in a separate plate. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

-

-

Assay Plate Setup (Final Volume: 200 µL):

-

Enzyme Control (100% activity): 188 µL Assay Buffer + 2 µL DMSO + 10 µL hCA III.

-

Inhibitor Wells: 188 µL Assay Buffer + 2 µL of test compound in DMSO + 10 µL hCA III.

-

Background Control (No Enzyme): 198 µL Assay Buffer + 2 µL DMSO.

-

Positive Inhibitor Control: 188 µL Assay Buffer + 2 µL of known inhibitor in DMSO + 10 µL hCA III.

-

-

Assay Execution:

-

Add Assay Buffer, DMSO, and test compounds to the respective wells.

-

Add the hCA III working solution to all wells except the Background Control.

-

Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.[15]

-

Initiate the reaction by adding 10 µL of 4-NPA stock solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 25°C, taking readings every 30 seconds for 5-10 minutes.[8][9]

-

D. Data Analysis

-

Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Subtract the average rate of the Background Control from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Enzyme Control)) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Stopped-Flow CO2 Hydration Assay

This protocol measures the inhibition of the physiological CO2 hydration reaction and is used for detailed kinetic characterization of lead compounds.

A. Materials and Reagents

-

Recombinant human Carbonic Anhydrase III (hCA III)

-

Buffer: 20 mM HEPES or TRIS, pH 7.5

-

pH Indicator: A suitable indicator dye (e.g., p-nitrophenol or phenol red) at a concentration that gives a measurable absorbance change in the desired pH range.[7]

-

CO2-saturated water (substrate)

-

Test compounds

-

Stopped-flow spectrophotometer

B. Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes prior to and during the experiment.[7]

-

Prepare a solution of hCA III in the assay buffer.

-

Prepare a solution of the test inhibitor at various concentrations in the assay buffer containing hCA III.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

-

Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator.

-

-

Assay Execution:

-

Load one syringe of the stopped-flow apparatus with the hCA III solution (with or without the inhibitor).

-

Load the second syringe with the CO2-saturated water and buffer containing the pH indicator.

-

Initiate rapid mixing. The hydration of CO2 catalyzed by CA III will produce protons, causing a pH drop and a corresponding change in the indicator's absorbance.

-

Record the change in absorbance over time. The initial, linear phase of this trace represents the enzyme-catalyzed reaction rate.

-

C. Data Analysis

-

The initial rate of the reaction is determined from the slope of the absorbance trace.

-

Inhibition constants (Ki) are determined by measuring the reaction rates at multiple substrate and inhibitor concentrations.

-

The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon, or Cheng-Prusoff plots) to calculate the Ki value, which represents the dissociation constant of the inhibitor-enzyme complex.

Data Presentation: CA III Inhibitor Potency

The following table summarizes the inhibitory potency of various compounds against human Carbonic Anhydrase III.

| Compound | Assay Type | Potency (Ki or IC50) | Notes |

| Acetazolamide | Esterase / CO2 Hydration | > 100 µM (IC50) | A classical, but very weak, inhibitor of CA III. |

| Dorzolamide | Esterase | 36.2 µM (IC50) | A clinically used sulfonamide with weak CA III activity. |

| U-104 (SLC-0111) | CO2 Hydration | 45.1 nM (Ki) | A potent inhibitor also targeting CA IX and XII.[16] |

| Aliphatic Sulfonamide (Compound 39) | CO2 Hydration | 162.6 nM (Ki) | A novel, selective inhibitor designed to bypass the bulky Phe198 residue in CA III's active site.[17] |

| Aliphatic Sulfonamide (Compound 52) | CO2 Hydration | 310.4 nM (Ki) | A novel, selective inhibitor from the same class as Compound 39.[17] |

Signaling Pathways and Logical Relationships

CA III is involved in maintaining cellular homeostasis. Its inhibition can modulate these pathways.

Troubleshooting and Key Considerations

-

Compound Solubility: Ensure test compounds are fully dissolved. The final concentration of DMSO should be consistent across all wells and kept low (e.g., <1%) to avoid impacting enzyme activity.

-

Assay Interference: Test compounds should be screened for intrinsic absorbance at 405 nm or fluorescence that could interfere with the assay. Run a "compound only" background control.

-

Enzyme Purity and Activity: Use highly purified, active recombinant hCA III. Confirm the activity of each new enzyme lot before initiating a large screening campaign.

-

Data Quality: For IC50 determination, use a sufficient range of inhibitor concentrations (e.g., 8-10 points) to generate a complete dose-response curve. Ensure the R² value of the curve fit is >0.95.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carbonic anhydrase III, muscle specific - Wikipedia [en.wikipedia.org]

- 3. Transgenic expression of carbonic anhydrase III in cardiac muscle demonstrates a mechanism to tolerate acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CA3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Reduced expression of carbonic anhydrase III in skeletal muscles could be linked to muscle fatigue: A rat muscle fatigue model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 13. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 15. abcam.com [abcam.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. tandfonline.com [tandfonline.com]

Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase 3 (CA3 or CAIII) is a cytosolic isoenzyme belonging to the zinc-containing metalloenzyme family of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Unlike other CA isoenzymes, CA3 exhibits low CO2 hydratase activity and is relatively resistant to inhibition by classical sulfonamide inhibitors like acetazolamide.[2][3] Its high abundance in skeletal muscle and adipose tissue suggests roles in various physiological processes, and it is being investigated as a potential therapeutic target.

This document provides detailed protocols for assessing the inhibition of CA3 using High-Performance Liquid Chromatography (HPLC). Two primary HPLC-based methodologies are described: a direct activity assay monitoring substrate conversion and a binding assay based on size-exclusion chromatography and vacancy peak detection.

Signaling and Catalytic Pathways

The fundamental reaction catalyzed by carbonic anhydrases is the reversible hydration of carbon dioxide.

Caption: The reversible hydration of CO₂ catalyzed by Carbonic Anhydrase.

Quantitative Data Summary

The following table summarizes the inhibition data for various compounds against human Carbonic Anhydrase 3 (hCA III). It is important to note the assay method used to determine these values as potencies can vary between different assay formats.

| Compound | Inhibition Constant (Kᵢ) | Assay Method | Reference |

| Vanillic Acid | 87.0 µM | HPLC Assay | [4][5] |

| Aspirin | 9013 M⁻¹ (Affinity Constant) | HPLC-Size Exclusion | [6] |

| p-Hydroxyl benzoic acid | 9954 M⁻¹ (Affinity Constant) | HPLC-Size Exclusion | [6] |

| Compound 39 | 162.6 nM | Stopped-Flow CO₂ Hydrase | [4][5] |

| Compound 52 | 310.4 nM | Stopped-Flow CO₂ Hydrase | [4][5] |

| Compound 30 | 445.0 nM | Stopped-Flow CO₂ Hydrase | [4] |

| Compound 48 | 476.0 nM | Stopped-Flow CO₂ Hydrase | [4] |

| Compound 47 | 493.4 nM | Stopped-Flow CO₂ Hydrase | [4] |

| Compound 38 | 502.3 nM | Stopped-Flow CO₂ Hydrase | [4][5] |

| Acetazolamide (Reference) | 236 µM | Stopped-Flow CO₂ Hydrase | [5] |

Experimental Protocols

Two distinct HPLC-based protocols are presented below. The first is a direct measure of CA3's esterase activity, suitable for screening and kinetic analysis. The second is a binding assay that measures the affinity of inhibitors to the enzyme.

Protocol 1: HPLC-Based Esterase Activity Assay for CA3 Inhibition

This protocol measures the esterase activity of CA3 using p-nitrophenyl acetate (p-NPA) as a substrate. The formation of the product, p-nitrophenol (p-NP), is quantified by reverse-phase HPLC.

Workflow Diagram:

Caption: Workflow for the HPLC-based CA3 esterase activity inhibition assay.

A. Materials and Reagents

-

Enzyme: Recombinant Human Carbonic Anhydrase 3 (hCA III), >95% purity.[7]

-

Buffer: 25 mM Tris-HCl, pH 7.5.

-

Substrate: p-Nitrophenyl acetate (p-NPA). Stock solution of 100 mM in acetonitrile.

-

Inhibitors: Test compounds. Prepare stock solutions in DMSO.

-

Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

HPLC Mobile Phase A: Water with 0.1% TFA.

-

HPLC Mobile Phase B: Acetonitrile with 0.1% TFA.

B. Equipment

-

HPLC system with a UV-Vis detector and autosampler.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Thermomixer or water bath.

-

Microcentrifuge.

-

Standard lab equipment (pipettes, vials, etc.).

C. Experimental Procedure

-

Enzyme Preparation: Prepare a working solution of hCA III in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 1-5 µM.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

88 µL of Assay Buffer

-

5 µL of hCA III working solution

-

2 µL of inhibitor solution (or DMSO for control)

-

-

Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.

-